Selumetinib

Descripción general

Descripción

Selumetinib, comercializado con el nombre de Koselugo, es un medicamento utilizado principalmente para el tratamiento de la neurofibromatosis tipo 1 (NF-1) en niños de dos años de edad o mayores. NF-1 es un trastorno genético del sistema nervioso que causa el crecimiento de tumores en los nervios . This compound es un inhibidor selectivo de la proteína quinasa activada por mitógeno 1 y 2 (MEK1/2), que son componentes clave de la vía de señalización Raf-MEK-ERK .

Métodos De Preparación

Selumetinib se sintetiza a través de un proceso químico de múltiples pasosEl paso final implica la formación del grupo carboxamida . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimiza la formación de impurezas.

Análisis De Reacciones Químicas

Selumetinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: This compound es sensible a la oxidación, lo que lleva a la formación de un derivado de amida.

Fotooxidación: La exposición a la luz puede causar fotooxidación, lo que da como resultado la formación de un derivado de éster.

Hidrólisis: This compound puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la degradación del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, exposición a la luz y soluciones ácidas o básicas. Los principales productos formados a partir de estas reacciones son los derivados de amida y éster.

Aplicaciones Científicas De Investigación

Selumetinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Selumetinib ejerce sus efectos inhibiendo selectivamente MEK1 y MEK2, que son componentes clave de la vía de señalización Raf-MEK-ERK . Al inhibir estas proteínas, this compound bloquea la señalización descendente que promueve la proliferación y supervivencia celular. Esta inhibición conduce al arresto del ciclo celular en la fase G1-S e induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Selumetinib se compara con otros inhibidores de MEK como trametinib y cobimetinib. Si bien los tres compuestos se dirigen a las proteínas MEK1/2, this compound es único en su estructura química y propiedades farmacocinéticas . Por ejemplo, trametinib y cobimetinib tienen diferentes estructuras moleculares y pueden exhibir diferentes perfiles de eficacia y seguridad en entornos clínicos .

Compuestos Similares

- Trametinib

- Cobimetinib

- Binimetinib

La singularidad de this compound radica en su afinidad de unión específica y selectividad para MEK1/2, lo que contribuye a su eficacia en el tratamiento de la neurofibromatosis tipo 1 y otros tumores .

Actividad Biológica

Selumetinib, an oral selective inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), has emerged as a promising therapeutic agent in oncology. It has been particularly noted for its efficacy in treating various solid tumors, including neurofibromatosis type 1 (NF1) associated plexiform neurofibromas, low-grade gliomas, and certain types of lung and colorectal cancers. This article provides a detailed examination of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies.

This compound exerts its effects by specifically inhibiting MEK1/2, which are key components of the MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and differentiation. By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation of ERK1/2, thereby disrupting downstream signaling that promotes tumor growth.

Key Mechanisms:

- Inhibition of ERK Phosphorylation: this compound has demonstrated an IC50 value of approximately 14.1 nM for inhibiting MEK1/2 activity .

- Cell Cycle Arrest: It induces G1-S phase cell cycle arrest and promotes apoptosis in cancer cells .

- Mutational Dependency: The efficacy of this compound is enhanced in tumors with activating mutations in B-Raf or Ras genes .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

- Absorption: Rapid absorption with peak plasma concentrations reached within 4 hours post-administration.

- Half-life: The mean terminal elimination half-life is approximately 6.2 to 7.5 hours .

- Steady State: Achieved within 1-2 days with minimal accumulation noted .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~4 hours post-dose |

| Half-life | 6.2 - 7.5 hours |

| Steady State | 1 - 2 days |

| Bioavailability | High (exact percentage not specified) |

Clinical Efficacy

This compound has shown promising results across various clinical trials:

Case Studies

- Neurofibromatosis Type 1 : In pediatric patients with NF1-associated plexiform neurofibromas, this compound has been approved due to its significant tumor response rates.

- Pancreatic Cancer : A Phase II study indicated that patients with KRAS G12R mutations showed a better response to this compound compared to those with other KRAS mutations .

- Low-Grade Gliomas : this compound demonstrated efficacy as a monotherapy or in combination with chemotherapy in treating pediatric low-grade gliomas .

Table 2: Summary of Clinical Trials Involving this compound

| Study Type | Population | Outcome |

|---|---|---|

| Phase II (NF1) | Pediatric patients | Significant reduction in tumor size |

| Phase II (Pancreatic Cancer) | KRAS G12R mutation patients | Improved overall response rates |

| Combination Therapy (Gliomas) | Pediatric low-grade gliomas | Enhanced efficacy compared to standard therapy |

Safety Profile

The safety profile of this compound is generally favorable, though it can lead to adverse effects such as gastrointestinal disturbances, rash, and fatigue. Close monitoring is recommended during treatment.

Summary of Adverse Effects

- Common : Rash, diarrhea, nausea.

- Serious : Liver enzyme elevations, cardiac issues in specific populations.

Propiedades

IUPAC Name |

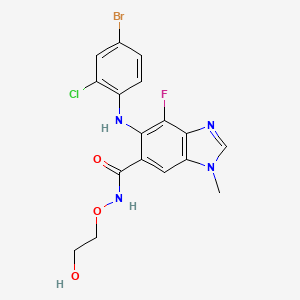

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHGALHFOKKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048944 | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

606143-52-6 | |

| Record name | Selumetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selumetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELUMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.